molecular formula C25H34N4O3 B3216356 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea CAS No. 1171613-79-8

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea

Cat. No. B3216356
CAS RN: 1171613-79-8
M. Wt: 438.6
InChI Key: AUOJSKGOSDZAPM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea, also known as DMPEU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPEU belongs to the class of urea derivatives and has been found to exhibit antitumor and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea is not fully understood. However, studies have suggested that 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea may exert its antitumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has also been found to induce endoplasmic reticulum stress and activate the unfolded protein response, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been found to exhibit antitumor and anti-inflammatory properties. In addition, 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been reported to inhibit angiogenesis, which is the process of new blood vessel formation. 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has also been shown to reduce the expression of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the toxicity profile of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has not been fully evaluated, and its safety for use in humans is not yet known.

Future Directions

For research on 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea could include:
1. Elucidating the molecular targets of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea and its mechanism of action.
2. Evaluating the toxicity profile of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea in vivo.
3. Investigating the potential of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea as a combination therapy with other anticancer agents.
4. Exploring the potential of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea as an anti-inflammatory agent in vivo.
5. Developing novel formulations of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea for improved delivery and efficacy.
Conclusion:
1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been found to exhibit antitumor and anti-inflammatory properties and has been shown to inhibit angiogenesis and reduce the expression of matrix metalloproteinases. 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has several advantages for lab experiments, but its mechanism of action is not fully understood, and further studies are needed to evaluate its potential as a therapeutic agent. Future research on 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea could lead to the development of novel anticancer and anti-inflammatory agents.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-28-14-11-19-15-18(7-9-21(19)28)22(29-12-5-4-6-13-29)17-26-25(30)27-20-8-10-23(31-2)24(16-20)32-3/h7-10,15-16,22H,4-6,11-14,17H2,1-3H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOJSKGOSDZAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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